molecular formula C21H27N5O4 B2915557 1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide CAS No. 896382-20-0

1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide

Cat. No. B2915557
CAS RN: 896382-20-0
M. Wt: 413.478
InChI Key: ZMLBNELEPPJCLH-UHFFFAOYSA-N
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Description

  • Purity : 95% .


Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of an isatin derivative with an amine. For example, one synthetic route employs a multicomponent reaction (3-MCR) involving isatoic anhydride, an amine, and an orthoester to yield the desired quinazolin-4(3H)-one scaffold .


Molecular Structure Analysis

  • Elemental Analysis : Validates the elemental composition .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including Michael additions and intramolecular cyclizations. For instance, the amino group of the anthranilamide moiety can react with a ketoalkyne to form an enaminone intermediate, which subsequently undergoes cyclization .

Scientific Research Applications

Molecular Modeling and Synthesis

  • α1-Adrenoceptor Antagonists : A study focused on the design, synthesis, and evaluation of quinazolinone-arylpiperazine derivatives as promising α1-adrenoceptor antagonists. These compounds showed significant hypotensive activity and α1-blocking activity, suggesting their potential in developing treatments for conditions mediated by α1-adrenoceptors (Abou-Seri, Abouzid, & El Ella, 2011).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and evaluated for their antimicrobial activity. Some of these compounds exhibited potential antibacterial activity against various strains, including antibiotic-resistant strains, as well as antifungal activity, demonstrating their applicability in addressing microbial infections (Babu, Srinivasulu, & Kotakadi, 2015).

Insecticidal Efficacy

  • Insecticide Development : The synthesis of novel bis quinazolinone derivatives and their evaluation for insecticidal efficacy highlights the potential use of such compounds in developing new insecticides. The study showcases the structural features necessary for potent insecticidal activity (El-Shahawi, El-ziaty, Morsy, & Aly, 2016).

Anti-inflammatory and Analgesic Properties

  • Anti-inflammatory and Analgesic Agents : Research into 6,8-dibromo-4(3H)-quinazolinone derivatives revealed their promising anti-inflammatory and analgesic properties. These compounds, incorporated into diverse N and O heterocyclic moieties, showed significant activity in experimental animals, indicating their potential for developing new anti-inflammatory and analgesic drugs (Mosaad, Mohsen, Emad, Abotaleb, Salwa, & Marwa, 2010).

Antipsychotic Agents

  • Antipsychotic Drug Development : The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents were conducted, focusing on their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. This study aids in understanding the structural requirements for potent antipsychotic activity, contributing to the development of new therapeutic agents for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

properties

IUPAC Name

1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c22-19(29)21(25-10-4-1-5-11-25)8-12-24(13-9-21)17(27)14-26-18(28)15-6-2-3-7-16(15)23-20(26)30/h2-3,6-7H,1,4-5,8-14H2,(H2,22,29)(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLBNELEPPJCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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